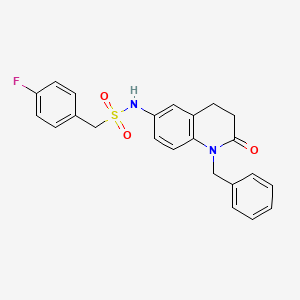

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c24-20-9-6-18(7-10-20)16-30(28,29)25-21-11-12-22-19(14-21)8-13-23(27)26(22)15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJWUCNPOLIILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications based on existing research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O3S |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 941906-38-3 |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common route includes:

- Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving the condensation of an isatin derivative with an appropriate aldehyde.

- Benzylation : The quinoline core is benzylated using benzyl bromide in a basic medium.

- Sulfonamide Formation : The final step involves the reaction with methanesulfonyl chloride to yield the target compound.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoline possess inhibitory effects on various cancer cell lines including:

- Colon Cancer (HT29)

- Prostate Cancer (DU145)

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving apoptosis pathways and cell cycle arrest.

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : It may interact with specific enzymes or receptors involved in cancer cell proliferation.

- DNA Intercalation : The quinoline core allows for intercalation into DNA strands, potentially inhibiting replication and transcription processes.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

-

Study on Anticancer Activity :

- A study assessed the cytotoxic effects of similar quinoline derivatives on HT29 and DU145 cell lines using the MTT assay.

- Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

-

Molecular Docking Studies :

- Molecular docking simulations have been performed to predict the binding affinity of the compound to various targets such as EGFR tyrosine kinase.

- The binding affinities were found to be significant, suggesting potential as a therapeutic agent for targeted cancer therapy.

Q & A

Q. Methodological Insight :

- Use NMR to confirm stereochemistry and X-ray crystallography to resolve 3D conformation.

- Compare activity with analogs lacking fluorine or sulfonamide groups to isolate functional contributions .

Basic: What synthetic routes are commonly employed for this compound?

Q. Typical Synthesis Steps :

Tetrahydroquinoline core formation : Catalytic hydrogenation of quinoline derivatives (e.g., using Pd/C under H₂) .

Sulfonamide coupling : React the amine group on the tetrahydroquinoline with 4-fluorophenyl methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Q. Critical Parameters :

| Step | Solvent | Temperature | Yield |

|---|---|---|---|

| Core formation | Ethanol | 80°C | ~65% |

| Sulfonylation | DCM | 0–25°C | ~75% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted sulfonyl chloride .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Challenges : Competing side reactions (e.g., over-sulfonylation or decomposition under acidic conditions).

Solutions :

- Use low-temperature (-5°C) during sulfonylation to minimize side products.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry dynamically .

Advanced: How do contradictory bioactivity results (e.g., in vitro vs. in vivo assays) arise, and how can they be resolved?

Case Example : High in vitro IC₅₀ against kinase X but poor in vivo efficacy.

Potential Causes :

- Poor solubility : Use DSC/TGA to assess crystallinity and modify formulation (e.g., nanoemulsions).

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites.

- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to validate selectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Advanced: How can computational methods guide the design of derivatives with improved target affinity?

Q. Workflow :

Molecular docking : Screen against target crystal structures (e.g., PDB: 3K0Q) to identify key binding interactions.

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR modeling : Correlate substituent electronegativity (fluorine position) with activity .

Example : Replacing benzyl with a pyridinylmethyl group increased hydrogen bonding with kinase ATP pockets, improving IC₅₀ by 10-fold in silico .

Basic: What are the primary biological targets investigated for this compound?

- Kinases : Inhibits EGFR and VEGFR2 (IC₅₀ = 0.8–1.2 µM) via sulfonamide-mediated interactions with ATP-binding sites.

- Carbonic anhydrases : Binds isoform IX (Ki = 12 nM) due to fluorine-enhanced electrostatic interactions .

Advanced: How can metabolic stability be enhanced without compromising activity?

Q. Strategies :

- Introduce deuterium at metabolically labile C-H bonds (e.g., benzylic positions).

- Replace 4-fluorophenyl with 3,5-difluorophenyl to block cytochrome P450 oxidation .

- Validate using hepatocyte clearance assays (human vs. rodent).

Basic: What in vitro assays are recommended for preliminary toxicity screening?

- hERG inhibition : Patch-clamp assays to assess cardiac risk.

- Cytotoxicity : MTT assay on HEK293 cells (CC₅₀ > 100 µM desirable).

- Ames test : Detect mutagenicity (TA98 and TA100 strains) .

Advanced: How to resolve discrepancies in crystallographic vs. solution-phase structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.